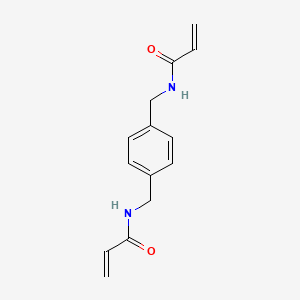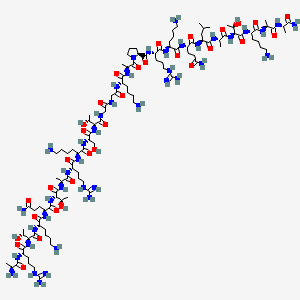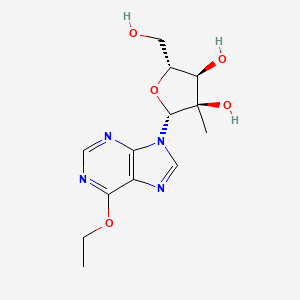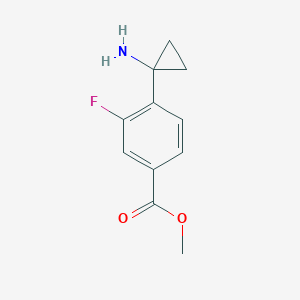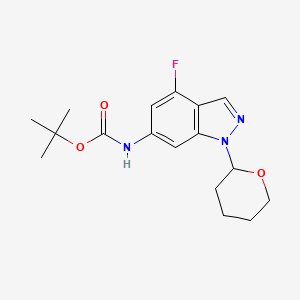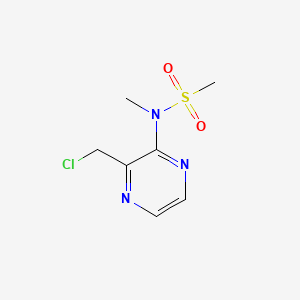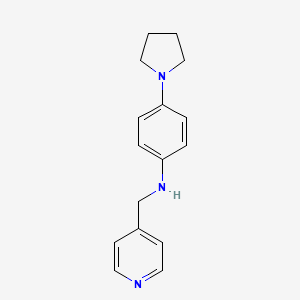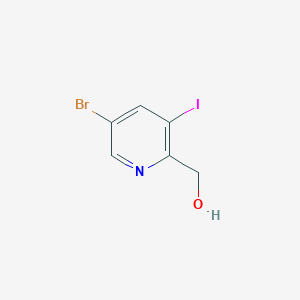
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a bromine atom, a phenylcyclopropyl group, and a naphthalene ring, making it a unique and interesting molecule for various scientific studies .
准备方法
The synthesis of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
化学反应分析
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学研究应用
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as urokinase-type plasminogen activator, influencing various biological processes . The exact mechanism of action depends on the specific application and context in which the compound is used.
相似化合物的比较
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide can be compared with other similar compounds, such as:
Trans-6-(2-Phenylcyclopropyl)-Naphthalene-2-Carboxamidine: This compound shares a similar structure but lacks the bromine atom, making it less reactive in certain chemical reactions.
Other Stilbenes: These compounds contain the 1,2-diphenylethylene moiety but may have different substituents, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
823236-37-9 |
|---|---|
分子式 |
C20H17BrN2 |
分子量 |
365.3 g/mol |
IUPAC 名称 |
8-bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H17BrN2/c21-19-10-15(17-11-16(17)12-4-2-1-3-5-12)8-13-6-7-14(20(22)23)9-18(13)19/h1-10,16-17H,11H2,(H3,22,23) |
InChI 键 |
PDOPCKAPHCDUPT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
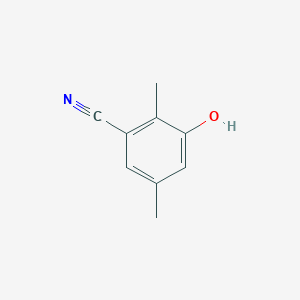

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
